S-methylergothioneine is derived from ergothioneine, which is produced by various microorganisms, including specific strains of fungi and bacteria such as Methylobacterium species. The compound can also be synthesized through chemical methods or fermentation processes that utilize these microorganisms. Dietary intake primarily comes from mushrooms, which are significant sources of ergothioneine and its derivatives .
S-methylergothioneine belongs to the class of compounds known as thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. It is classified as an amino acid derivative due to its structural similarities to amino acids and its role in biological systems.
The synthesis of S-methylergothioneine can be achieved through both biological and chemical methods:
The fermentation process typically includes:
S-methylergothioneine has a complex molecular structure characterized by a thiazole ring and a methyl group attached to the sulfur atom. The general formula for S-methylergothioneine is C₉H₁₃N₃O₂S.
S-methylergothioneine participates in various chemical reactions typical of thiol compounds:
The reactivity of S-methylergothioneine is influenced by its thiol functional group, allowing it to interact with reactive oxygen species (ROS) effectively .
The mechanism by which S-methylergothioneine exerts its effects primarily revolves around its antioxidant properties:
Studies indicate that higher concentrations of S-methylergothioneine correlate with reduced markers of oxidative stress in biological samples .
Physical-chemical properties are crucial for understanding the behavior of S-methylergothioneine in biological systems and its potential therapeutic applications .
S-methylergothioneine has several promising applications in scientific research and medicine:
S-methylergothioneine (S-Me-EGT) biosynthesis in prokaryotes centers on a two-step enzymatic methylation process. The initial step involves the S-adenosylmethionine (SAM)-dependent methylation of ergothioneine’s thione group, catalyzed by specific methyltransferases. In Mycobacterium smegmatis, the enzyme EgtD transfers a methyl group from SAM to ergothioneine, forming the sulfonium cation intermediate S-methylergothioneine. This reaction occurs via a nucleophilic attack by ergothioneine’s sulfur atom on the electrophilic methyl group of SAM [1] [5].
A critical biochemical feature is the enzyme’s reliance on mononuclear non-heme iron centers for catalytic activity. Structural analyses reveal that EgtD coordinates Fe(II) within its active site, which facilitates electron transfer during methylation. This iron dependence distinguishes prokaryotic ergothioneine methyltransferases from eukaryotic counterparts and influences substrate binding affinity [1] [7]. The second methylation step stabilizes the sulfonium intermediate, though the specific enzymes involved vary across bacterial lineages [5].
Table 1: Key Enzymes in Prokaryotic S-Methylergothioneine Biosynthesis
Enzyme | Co-Substrate | Metal Cofactor | Catalytic Function |
---|---|---|---|
EgtD | SAM | Fe(II) | Transfers methyl group to ergothioneine’s thiol/thione |
EgtB | SAM | Fe(II)/α-KG* | Catalyzes C-S bond formation (precursor step) |
EgtE | - | - | Converts sulfoxide intermediates to EGT |
α-KG: Alpha-ketoglutarate [1] [5]
S-methyltransferase activity exhibits a discontinuous phylogenetic distribution across microbial lineages. Among bacteria, this capability is primarily documented in:
Notably, the genus Salinibacter (Rhodothermota) possesses a unique anaerobic EGT biosynthetic pathway, but S-methyltransferase activity remains undetected [5]. In archaea, cytochrome-containing methanogens within Thermoproteota (e.g., Ca. Methylarchaeales) encode methyltransferase-like domains, though direct S-methylergothioneine synthesis remains unverified [8].
Table 2: Phylogenetic Distribution of S-Methyltransferase Producers
Phylum | Genera with Confirmed Activity | EGT Yield (mg/L) | Habitat |
---|---|---|---|
Actinomycetota | Mycobacterium, Streptomyces | 120–380 | Soil, aquatic |
Pseudomonadota | Methylobacterium | 15–30 | Plant surfaces |
Bacteroidota | Salinibacter | Not detected | Hypersaline |
Thermoproteota | Ca. Methylarchaeales | Putative | Sediments |
Fungal S-methyltransferases are confined to basidiomycetes (e.g., Pleurotus citrinopileatus), while ascomycetous fungi (Aspergillus, Saccharomyces) lack this capacity despite producing ergothioneine precursors [1] [5].
Methyltransferases exhibit stringent substrate selectivity:
Kinetic parameters reveal a two-stage regulatory mechanism:
Catalytic efficiency varies significantly across orthologs:
Table 3: Kinetic Parameters of S-Methyltransferases
Source Organism | Km (Hercynine; µM) | Km (SAM; µM) | kcat (s−1) |
---|---|---|---|
Mycobacterium smegmatis | 22 ± 3 | 12 ± 2 | 0.85 ± 0.06 |
Streptomyces griseus | 41 ± 5 | 18 ± 3 | 1.92 ± 0.11 |
Methylobacterium extorquens | 155 ± 12 | 67 ± 8 | 0.61 ± 0.04 |
Metal ions critically modulate activity: Fe(II) optimizes catalysis (Vmax increases 8-fold vs. metal-free conditions), while Zn(II) or Cu(II) induces misfolding and near-complete inactivation [1] [5].
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